3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

説明

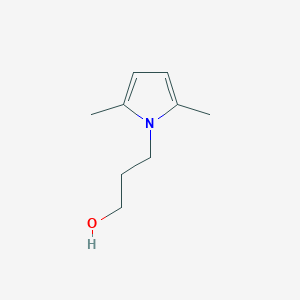

Structure

3D Structure

特性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUOXVSGSPMQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-15-3 | |

| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Characterization

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol points towards the Paal-Knorr pyrrole (B145914) synthesis as the most direct and efficient method for its construction. The key disconnection is at the C-N bond of the pyrrole ring, leading back to two readily available starting materials: 2,5-hexanedione (B30556) and 3-amino-1-propanol.

The Paal-Knorr Synthesis: A Primary Synthetic Route

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org This reaction is known for its high efficiency and broad substrate scope.

Reaction Scheme:

The synthesis of this compound is achieved by the reaction of 2,5-hexanedione with 3-amino-1-propanol. The reaction typically proceeds by mixing the two reactants, often with gentle heating. The process can be carried out neat (without a solvent) or in a suitable solvent, and can be catalyzed by a weak acid. organic-chemistry.org

A plausible reaction mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Alternative Synthetic Methodologies

While the Paal-Knorr synthesis is the most prominent method, other strategies for the formation of N-substituted pyrroles exist. These can include modifications of the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as the 1,4-dicarbonyl surrogate. organic-chemistry.org However, for the specific synthesis of this compound, the Paal-Knorr reaction with 2,5-hexanedione and 3-amino-1-propanol remains the most straightforward and atom-economical approach.

Physicochemical Properties

The physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol are dictated by its molecular structure, which features both a nonpolar dimethylpyrrole ring and a polar propanol (B110389) side chain.

| Property | Value |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Likely soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is expected due to the hydrophobic pyrrole (B145914) ring. |

| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure, based on similar N-substituted pyrroles. |

| Melting Point | If solid, expected to have a relatively low melting point. |

Note: The boiling and melting points are estimations based on structurally similar compounds and may vary.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for each type of proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | s | 2H | Pyrrole (B145914) ring protons (H-3, H-4) |

| ~3.8 | t | 2H | Methylene (B1212753) group adjacent to the pyrrole nitrogen (-N-CH₂-) |

| ~3.5 | t | 2H | Methylene group adjacent to the hydroxyl group (-CH₂-OH) |

| ~2.2 | s | 6H | Methyl groups on the pyrrole ring (-CH₃) |

| ~1.8 | p | 2H | Central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) |

| Variable | br s | 1H | Hydroxyl proton (-OH) |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~128 | Pyrrole ring carbons (C-2, C-5) |

| ~105 | Pyrrole ring carbons (C-3, C-4) |

| ~60 | Methylene carbon adjacent to the hydroxyl group (-CH₂-OH) |

| ~45 | Methylene carbon adjacent to the pyrrole nitrogen (-N-CH₂-) |

| ~35 | Central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-) |

| ~13 | Methyl carbons on the pyrrole ring (-CH₃) |

Note: Predicted chemical shifts are based on analogous structures and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch of the alcohol |

| ~2950-2850 | C-H stretch of the alkyl groups |

| ~1500-1400 | C=C stretch of the pyrrole ring |

| ~1100 | C-O stretch of the alcohol |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z = 153.

Chemical Reactivity and Potential Transformations

Reactions at the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo a variety of transformations:

Oxidation: Oxidation with mild oxidizing agents would yield the corresponding aldehyde, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanal, while stronger oxidizing agents would produce the carboxylic acid, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will form the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.

Reactions Involving the Pyrrole Ring

The 2,5-dimethyl-substituted pyrrole ring is generally stable. Electrophilic substitution reactions, if they occur, would likely take place at the β-positions (C-3 and C-4) of the pyrrole ring, as the α-positions are blocked by the methyl groups.

Advanced Research Applications

Role as a Versatile Synthetic Intermediate for Organic Synthesis

The unique structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol, possessing both a heterocyclic aromatic ring and a reactive hydroxyl group, makes it a valuable intermediate in multi-step organic synthesis. The pyrrole (B145914) ring itself can be a substrate for various chemical reactions, while the hydroxyl group offers a convenient handle for derivatization or incorporation into larger molecular frameworks.

The synthesis of the core structure typically involves the Paal-Knorr reaction, a highly efficient method for creating pyrrole rings. In a related synthesis for its diol analog, serinol pyrrole, 2-amino-1,3-propanediol (B45262) (serinol) is reacted with 2,5-hexanedione (B30556), often in the absence of solvents or catalysts, showcasing a green chemistry approach with high atom economy. google.comresearchgate.net This methodology underscores its potential as a readily accessible building block.

The terminal hydroxyl group can undergo a wide range of standard organic transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

Conversion to Halides: Substitution of the hydroxyl group with a halogen to create a more reactive intermediate for nucleophilic substitution or coupling reactions.

These transformations allow chemists to integrate the 2,5-dimethylpyrrole moiety into more complex target molecules, such as pharmaceuticals, agrochemicals, or functional materials. Its diol analog, serinol pyrrole, is explicitly identified as an important reaction intermediate in organic synthesis. google.comgoogle.com

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| Esterification | Acyl Chloride | Ester | Pro-drug synthesis, polymer side-chains |

| Oxidation | PCC / TEMPO | Aldehyde / Carboxylic Acid | Further synthetic elaboration |

| Etherification | Alkyl Halide (with base) | Ether | Modification of physical properties |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide | Intermediate for coupling reactions |

**6.2. Applications in Advanced Materials Science

The distinct chemical functionalities of this compound position it as a promising component in the development of new materials with tailored properties.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies. The structure of this compound contains both a hydrogen bond donor/acceptor (the -OH group) and an aromatic system (the pyrrole ring) capable of engaging in π-π interactions.

Its close analog, serinol pyrrole, is explicitly described as a "building block" for preparing supramolecular structures. google.comgoogle.com The aromatic pyrrole ring can interact with other aromatic molecules or hydrocarbon substances, while the hydroxyl groups can interact with polar molecules. google.com This dual nature allows for the programmed self-assembly of complex architectures. The propanol (B110389) derivative, sharing these essential features, is likewise a candidate for designing liquid crystals, gels, or other self-organizing material systems.

The modification of carbon nanomaterials like graphene and carbon nanotubes (CNTs) is crucial for improving their solubility, processability, and interfacing with other materials. A method known as the "pyrrole methodology" has been effectively used for the functionalization of CNTs. nih.govdntb.gov.ua This approach leverages a cycloaddition reaction between the pyrrole ring and the sp²-hybridized carbon surface of the nanotube.

Research has demonstrated that pyrrole-containing compounds can form both supramolecular (via π-π stacking) and covalent adducts with CNTs. nih.gov Specifically, the diol analog serinol pyrrole has been used to functionalize graphitic substrates. researchgate.net The reaction often proceeds with high yield simply by heating the pyrrole compound with the carbon material. Given that this compound contains the same reactive 2,5-dimethylpyrrole group, it is an excellent candidate for this application. The propanol tail would impart new surface properties to the nanomaterial, potentially influencing its dispersion in specific solvents or polymer matrices.

| Carbon Allotrope | Interaction Type | Driving Force / Reaction | Result of Functionalization |

| Carbon Nanotubes (CNTs) | Supramolecular | π-π stacking | Improved dispersion, non-destructive modification |

| Graphene / Graphite | Covalent | Cycloaddition Reaction | Altered surface chemistry, attachment points |

| Carbon Nanotubes (CNTs) | Covalent | Carbocatalyzed oxidation / Diels-Alder | Stable, robust functionalization |

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit interesting electronic and optical properties, finding use in devices like organic LEDs (OLEDs) and organic photovoltaics (OPVs). core.ac.uk Pyrrole and its derivatives are common building blocks for these polymers.

While there are no specific reports on using this compound to synthesize the main chain of a conjugated polymer, its structure is well-suited for its use as a precursor for monomers. The hydroxyl group can be used to attach the pyrrole moiety as a functional side chain onto a pre-existing polymer backbone. Side-chain engineering is a critical strategy for tuning the solubility, morphology, and electronic properties of conjugated polymers. nih.gov Alternatively, the hydroxyl group could be chemically modified into a group suitable for polymerization reactions (e.g., a boronic ester or a halide for cross-coupling reactions), allowing for its incorporation into novel polymer architectures.

Exploration in Catalysis and Organic Transformations

The use of pyrrole-containing molecules in catalysis is an emerging area of interest. The nitrogen atom within the pyrrole ring, although less basic than in amines, possesses a lone pair of electrons that can coordinate to metal centers. This suggests that this compound could serve as a ligand for transition metal catalysts. The propanol group could be used to anchor the ligand to a solid support or to modify its steric and electronic properties.

Future Research Directions and Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of N-substituted pyrroles is the development of methodologies that are not only high-yielding but also environmentally benign and economically viable. Traditional methods often rely on harsh conditions, stoichiometric reagents, or expensive catalysts. The future in this area lies in embracing the principles of green chemistry.

Key research thrusts include:

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of workup procedures. mdpi.com Research into novel, low-cost, and robust heterogeneous catalysts, such as those based on aluminas or nano copper, is crucial. mdpi.comorganic-chemistry.org For instance, CATAPAL 200, a commercially available alumina, has demonstrated high efficiency in the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions with low catalyst loading. mdpi.com Similarly, iridium nanoparticle catalysts have been shown to be effective and reusable for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols. researchgate.netrsc.org

Biocatalysis: Enzyme-catalyzed reactions represent a frontier in sustainable synthesis. The use of enzymes like α-amylase can facilitate the Paal-Knorr reaction under exceptionally mild conditions, offering high yields and selectivity. nih.gov Expanding the library of enzymes capable of catalyzing pyrrole (B145914) synthesis from diverse substrates is a promising avenue.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. An expeditious synthesis of N-substituted pyrroles has been developed using microwave irradiation in conjunction with an iodine catalyst under solvent-free conditions. nih.gov

Solvent-Free and Catalyst-Free Reactions: The ultimate goal of sustainable synthesis is to minimize waste by eliminating solvents and catalysts altogether. Methods reacting primary aromatic amines with 2,5-dimethoxytetrahydrofuran (B146720) under neat conditions have been reported to produce N-substituted pyrroles in excellent yields, offering a greener and more economical process. researchgate.net A patented process for a related diol derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, also highlights a method that avoids solvents and chemical catalysts. google.com

Renewable Feedstocks: A significant leap in sustainability involves utilizing renewable starting materials. An iridium-catalyzed synthesis has been developed that produces pyrroles from alcohols that can be derived from lignocellulosic feedstocks, with hydrogen gas as the only byproduct. nih.govtcsedsystem.edu

Table 1: Comparison of Sustainable Synthetic Methods for N-Substituted Pyrroles

| Methodology | Catalyst | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Heterogeneous Catalysis | CATAPAL 200 (Alumina) | 60 °C, Solvent-free | Low cost, Reusable, High yield, Simple | mdpi.com |

| Heterogeneous Catalysis | Iridium Nanoparticles | Mild conditions | Reusable, High yield, From alcohols | researchgate.netrsc.org |

| Microwave-Assisted | Iodine (5 mol%) | Microwave, Solvent-free | Rapid, High yield, Solventless | nih.gov |

| Biocatalysis | α-Amylase | Mild aqueous conditions | Environmentally benign, High yield | nih.gov |

| Catalyst/Solvent-Free | None | Neat reaction | Economical, Green, Simple workup | researchgate.net |

| Dehydrogenative Coupling | Iridium Complex | Mild conditions | Uses renewable alcohols, H₂ byproduct | nih.govtcsedsystem.edu |

Exploration of Novel and Selective Functionalization Pathways for Pyrrole-Alcohol Hybrids

While the synthesis of the core pyrrole-alcohol structure is important, the ability to selectively functionalize it is key to unlocking its full potential. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, but controlling the regioselectivity of these reactions can be challenging. nih.gov Future research will focus on developing precise and versatile functionalization techniques.

Areas for future exploration include:

C-H Functionalization: Direct C-H bond activation and functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. nih.gov Developing metal-catalyzed methods to selectively target the C2/C5 or C3/C4 positions of the pyrrole ring in the presence of the alcohol moiety is a significant goal. Recent advances in the site-selective C-H borylation of pyrroles, for example, provide a powerful tool for subsequent cross-coupling reactions to introduce molecular diversity. researchgate.net

Photocatalysis and Electrochemistry: These modern synthetic tools offer unique reactivity pathways that are often inaccessible through traditional thermal methods. nih.gov They allow for radical-based functionalizations under mild conditions and can provide alternative selectivities. Electrochemical methods, for instance, can be used for the dimerization and cyclization of olefins to create complex nitrogen-containing heterocycles. acs.org

Directed Functionalization: The hydroxyl group in 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol can potentially be used as a directing group to guide catalysts or reagents to specific positions on the pyrrole ring, enhancing regioselectivity.

Multi-component Reactions: Designing one-pot reactions where multiple components, including the pyrrole precursor and various functionalizing agents, come together to build complex, highly functionalized pyrrole derivatives is a highly efficient strategy. nih.gov Gold-catalyzed cycloisomerization and nucleophilic addition reactions starting from simple pyrrole precursors have been shown to generate complex fused-ring systems diastereoselectively. acs.orgacs.org

Application of Machine Learning in Reaction Prediction and Optimization for N-Substituted Pyrroles

The synthesis of complex organic molecules often involves extensive trial-and-error experimentation. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process by predicting reaction outcomes and optimizing conditions. sesjournal.com

Challenges and opportunities in this domain include:

Yield Prediction: A critical parameter for any synthetic route is the reaction yield. ML models, particularly those based on random forest algorithms or neural networks, are being trained on large datasets of chemical reactions to predict yields with increasing accuracy. sesjournal.comresearchgate.net A model trained on over 1,200 pyrrole and dipyrromethane condensation reactions has been developed, demonstrating the feasibility of this approach. researchgate.net Such tools can help chemists prioritize synthetic routes that are most likely to succeed.

Outcome Prediction: Beyond yield, ML can predict the major product of a reaction when multiple outcomes are possible. nih.govmit.edu By representing reactions in a way that emphasizes the chemical transformation, neural networks can be trained to rank potential products, with the experimentally observed major product often ranked first. nih.govmit.edu

Data Scarcity and Quality: A major hurdle for developing robust ML models is the availability of large, high-quality, and well-structured reaction datasets. nih.gov Future efforts will require more systematic data collection and sharing within the chemical community.

Applicability Domain: Defining the chemical space where an ML model's predictions are reliable is crucial. New methods are being developed to provide a quantitative characterization of this "applicability domain," ensuring that chemists can trust the predictions for their specific target molecules. dntb.gov.ua

Table 2: Machine Learning Applications in Pyrrole Synthesis

| Application | ML Model/Technique | Goal | Key Finding/Challenge | Reference(s) |

|---|---|---|---|---|

| Yield Prediction | Random Forest | Forecast the yield of pyrrole condensation reactions | Achieved MAE of 9.6% and R² of 0.63 on a dataset of >1200 reactions. | researchgate.net |

| Outcome Prediction | Neural Network | Rank potential reaction products to identify the major outcome | Trained model correctly ranked the major product as #1 in 71.8% of cases. | nih.govmit.edu |

| Model Reliability | SHAP-based Leverage | Define the applicability domain of predictive models | Provides a quantitative way to ensure predictions are reliable. | dntb.gov.ua |

Advanced Spectroscopic and Computational Approaches for Dynamic Chemical Processes

A deeper understanding of the electronic structure, conformational dynamics, and reaction mechanisms of pyrrole-alcohol hybrids requires the synergy of advanced experimental and theoretical techniques.

Future research directions include:

Advanced Spectroscopy: Techniques like two-dimensional electron energy loss spectra (EELS) can provide detailed information about the vibrational states and electronic resonances of molecules like pyrrole. aip.org Applying these and other advanced spectroscopic methods to this compound can elucidate how the propanol (B110389) chain influences the electronic properties of the pyrrole ring.

Computational Chemistry: High-level quantum chemical calculations are indispensable for interpreting experimental data and predicting molecular properties.

DFT and Ab Initio Methods: Density Functional Theory (DFT) is a powerful tool for examining molecular structures, vibrational frequencies, and reaction pathways. acs.org More advanced methods, such as complex-valued extensions of equation-of-motion coupled-cluster theory, can accurately model complex phenomena like electronic resonances and states embedded in the continuum, which are crucial for understanding photochemical and electrochemical processes. aip.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the propanol chain and its interaction with the pyrrole ring and surrounding solvent molecules, which can influence reactivity.

Quantitative Structure-Activity Relationship (QSAR): Computational techniques like 2D- and 3D-QSAR modeling and molecular docking studies can be used to correlate the structural features of N-substituted pyrrole derivatives with their biological or material properties, guiding the design of new functional molecules. nih.govnih.gov

By integrating these advanced approaches, researchers can gain a comprehensive picture of the structure-property relationships in pyrrole-alcohol hybrids, enabling the rational design of new molecules and materials with tailored functionalities.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole protons at δ 5.8–6.2 ppm, methyl groups at δ 1.8–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 154.16 (calculated for C₉H₁₅NO: 153.1) .

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond lengths and angles (e.g., C–N bond: ~1.35 Å) .

Q. Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate interactions with enzymes using AMBER or GROMACS .

Q. Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical help if irritation persists .

Note : No acute toxicity reported, but prolonged exposure may cause respiratory irritation.

How does solvent polarity influence the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。